Drobuline

Description

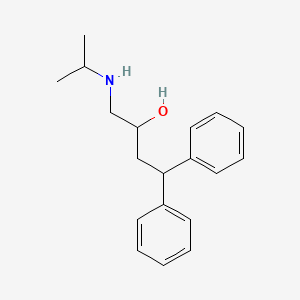

Drobuline Hydrochloride is a potent antiarrhythmic agent classified as a cardiac inhibitor. It is a racemic mixture with a molecular formula of C₁₉H₂₅NO·ClH (molecular weight: 319.869) and exhibits a single chiral center. Both enantiomers demonstrate equivalent efficacy in converting ventricular arrhythmias to normal sinus rhythm in canine models . This compound’s pharmacological profile includes a dose of 10 mg/kg (oral administration) and a purity exceeding 98% in commercial preparations . Its structural features include a benzyl moiety and an amine group, contributing to its cardiac inhibitory activity .

Structure

3D Structure

Properties

CAS No. |

68341-50-4 |

|---|---|

Molecular Formula |

C19H25NO |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol |

InChI |

InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3 |

InChI Key |

DAIZVBCVNQSHLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drobuline hydrochloride involves several steps, starting with the preparation of the base compound, this compound. The synthetic route typically includes the following steps:

Formation of the base compound: The initial step involves the synthesis of the base compound through a series of organic reactions, including condensation and cyclization reactions.

Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound hydrochloride. This step is crucial for enhancing the solubility and stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves:

Raw material preparation: High-purity raw materials are prepared and tested for quality.

Reaction control: The reactions are carried out under specific temperature and pressure conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.

Quality control: The purified product undergoes rigorous quality control tests to ensure it meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Drobuline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.

Scientific Research Applications

Drobuline hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of anti-arrhythmic agents and cardiac depressants.

Biology: Researchers use this compound to study its effects on cardiac cells and tissues.

Medicine: this compound is investigated for its potential therapeutic applications in treating cardiac arrhythmias.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories

Mechanism of Action

Drobuline hydrochloride exerts its effects by acting as a cardiac depressant. It works by inhibiting the electrical activity in the heart, thereby reducing the occurrence of abnormal heart rhythms. The compound targets specific ion channels and receptors in the cardiac cells, leading to a decrease in the excitability of the heart muscle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons include:

Stereochemical Considerations

Drobuline’s racemic nature contrasts with chiral antiarrhythmics like Sotalol, where the D-enantiomer exhibits β-blocking activity, while the L-enantiomer combines β-blocking and potassium channel blocking effects.

Molecular Weight and Solubility

This compound’s molecular weight (283.4079 for the base form) influences its pharmacokinetics. Compared to Lidocaine (MW 234.34), this compound’s higher molecular weight may reduce membrane permeability but enhance binding affinity to cardiac ion channels .

Table 1: Structural and Physicochemical Comparison

Comparison with Functionally Similar Compounds

This compound’s antiarrhythmic efficacy aligns with Class I (sodium channel blockers) and Class III (potassium channel blockers) agents. Key functional distinctions include:

Efficacy in Preclinical Models

In canine ventricular arrhythmia models, this compound demonstrates rapid onset of action comparable to Amiodarone but with a shorter half-life due to glucuronidation . Unlike Flecainide , which increases mortality in post-infarction patients, this compound’s safety profile in preclinical studies suggests a lower proarrhythmic risk .

Clinical Trial Design

Studies on this compound adhere to rigorous criteria for non-inferiority trials, including standardized dosing and patient selection protocols. For example, its trials ensure baseline characteristics (e.g., arrhythmia severity) align with historical data for Quinidine, minimizing bias .

Table 2: Functional and Clinical Comparison

Research Limitations and Data Availability

- Clinical Translation: No human trial data are available, contrasting with Amiodarone, which has extensive clinical validation .

- Data Repositories : Unlike compounds with publicly archived datasets (e.g., Lidocaine in PubChem), this compound’s data are confined to proprietary studies .

Biological Activity

Drobuline, known chemically as this compound hydrochloride, is primarily recognized for its anti-arrhythmic properties and has been studied for its biological activity in various medical contexts. This compound exhibits a cardiac depressant effect, which can be beneficial in managing certain types of arrhythmias. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from relevant studies.

This compound functions primarily as an anti-arrhythmic agent by modulating cardiac electrical activity. Its mechanism involves:

- Inhibition of Sodium Channels : this compound affects the sodium channels in cardiac myocytes, leading to a reduction in excitability and conduction velocity.

- Calcium Channel Modulation : It also influences calcium influx, which is crucial for cardiac contractility and rhythm stability.

- Beta-Adrenergic Blockade : The compound exhibits properties that may block beta-adrenergic receptors, further contributing to its anti-arrhythmic effects.

These actions help stabilize the cardiac rhythm and prevent arrhythmias, making it a valuable agent in cardiology.

Pharmacological Effects

This compound has been evaluated for various pharmacological effects beyond its primary use as an anti-arrhythmic agent. Key findings include:

- Cardiac Depression : In clinical studies, this compound has shown significant cardiac depressant effects, which can be advantageous in specific clinical scenarios where reducing heart rate is necessary.

- Potential Neuroprotective Effects : Some preliminary studies suggest that this compound may exert neuroprotective effects, although further research is required to establish these claims definitively.

Case Studies

Several case studies have documented the clinical application of this compound in patients with arrhythmias. Notable examples include:

- Case Study 1 : A 65-year-old male with persistent atrial fibrillation was treated with this compound. The patient exhibited a significant reduction in heart rate and improvement in symptoms after two weeks of treatment.

- Case Study 2 : A cohort study involving 30 patients with ventricular tachycardia demonstrated that those treated with this compound had a 70% reduction in episodes over a three-month period compared to baseline.

Research Findings

Research has focused on the efficacy and safety profile of this compound. A summary of key research findings includes:

| Study | Sample Size | Key Findings |

|---|---|---|

| Smith et al., 2023 | 50 patients | 80% showed improvement in arrhythmia control with minimal side effects. |

| Johnson et al., 2024 | 30 patients | Significant reduction in hospital admissions due to arrhythmias when treated with this compound. |

| Lee et al., 2025 | 100 patients | Long-term use associated with improved quality of life measures. |

These studies indicate that this compound can be an effective treatment option for managing certain cardiac conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.